2-(Azidomethyl)nicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(azidomethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-11-10-4-6-5(7(12)13)2-1-3-9-6/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDBCLUAIVGVLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of 2 Azidomethyl Nicotinic Acid Within Contemporary Chemical Research
Evolution of Azide-Functionalized Scaffolds in Synthetic Chemistry
The azide (B81097) functional group (-N₃) has become a cornerstone of modern synthetic chemistry due to its unique combination of stability and reactivity. researchgate.net Initially recognized for its utility in synthesizing amines and nitrogen-containing heterocycles, the role of the azide group has expanded dramatically over the past few decades. researchgate.net Organic azides are versatile precursors for a wide range of nitrogen-based scaffolds found in therapeutic drugs and functional materials. researchgate.net
A significant leap in the application of azides came with the advent of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of this concept, enabling the efficient and specific formation of stable triazole rings from an azide and an alkyne. rsc.org This reaction has become a powerful tool for bioconjugation, allowing for the precise labeling of biomolecules. researchgate.net
This has led to the development of sophisticated azide-functionalized scaffolds—core molecular frameworks designed for building more complex structures. These scaffolds can be polymeric, dendritic, or based on smaller, well-defined molecules. rsc.orgnih.gov For instance, azide-bearing dendrimers and block copolymers have been used to create multivalent systems for drug delivery and diagnostics. nih.gov The ability to introduce an azide onto a scaffold allows for subsequent "post-functionalization" with a variety of molecules, including fluorescent dyes, affinity tags, or bioactive ligands, via click chemistry. rsc.orgrsc.org This modular approach provides chemists with a powerful platform to construct highly functionalized macromolecules for applications ranging from materials science to medicine. rsc.org
Significance of the Nicotinic Acid Moiety in Chemical Probe Design
The nicotinic acid (vitamin B3) scaffold is a privileged structure in chemical biology and medicinal chemistry, primarily because it is a fundamental component of the essential redox co-factor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). nih.gov NAD and its phosphorylated derivative, NADP, are central to countless metabolic processes. nih.gov Beyond their role in redox reactions, these molecules serve as substrates for enzymes that regulate crucial cellular pathways, including DNA repair, signaling, and epigenetics. nih.gov
This inherent biological relevance makes the nicotinic acid moiety an ideal starting point for the design of chemical probes and enzyme inhibitors. nih.gov By modifying the nicotinic acid structure, researchers can create analogs that interact with NAD-dependent enzymes, allowing for the study of their function and the development of potential therapeutics. For example, analogs of nicotinic acid have been designed to target enzymes like CD38, which is implicated in various diseases. nih.gov
Furthermore, the structure of nicotinic acid is integral to another important signaling molecule, nicotinic acid adenine dinucleotide phosphate (B84403) (NAADP). researchgate.netnih.gov NAADP is a potent calcium-mobilizing messenger, and the development of chemical probes based on its structure is crucial for understanding its signaling pathways. researchgate.netnih.gov The specific recognition of the nicotinic acid portion of NAADP by its receptor highlights the moiety's importance for achieving binding specificity. researchgate.net The design of probes often involves creating derivatives that retain the core recognition features of nicotinic acid while introducing other functionalities for detection or modulation. researchgate.netcharlotte.edu
Overview of Research Trajectories for 2-(Azidomethyl)nicotinic Acid
The nicotinic acid imidazolide (B1226674) portion acts as the reactive electrophile that modifies the RNA backbone at structurally dynamic sites. researchgate.net
The azidomethyl group serves as a bio-orthogonal handle. After the RNA is modified in the cell, the azide allows for the "clicking" of a biotin (B1667282) tag onto the modified RNA molecules using copper-free click chemistry. univr.it This biotin tag enables the selective purification and enrichment of the modified RNA fragments, overcoming previous limitations of high background noise in RNA structure probing experiments. nih.gov
Data Tables
| Property | Value | Source(s) |
| IUPAC Name | [2-(azidomethyl)pyridin-3-yl]-imidazol-1-ylmethanone | nih.gov |
| Synonyms | NAI-N3, 2-(Azidomethyl)-3-(1H-imidazole-1-carbonyl)pyridine | nih.govsigmaaldrich.com |
| CAS Number | 1612756-29-2 | nih.gov |
| Molecular Formula | C₁₀H₈N₆O | nih.gov |
| Molecular Weight | 228.21 g/mol | nih.gov |
| Form | Powder | sigmaaldrich.com |
| Melting Point | 74-80 °C | sigmaaldrich.com |
| Storage Temp. | −20°C | sigmaaldrich.com |
Synthetic Methodologies for 2 Azidomethyl Nicotinic Acid and Its Key Precursors
Multi-Step Conventional Synthetic Routes
The preparation of 2-(azidomethyl)nicotinic acid is typically achieved through a sequence of reactions that build upon the foundational structure of 2-methylnicotinic acid. This multi-step approach allows for the controlled introduction of the necessary functional groups.
Esterification of 2-Methylnicotinic Acid
The initial step in the synthesis is the protection of the carboxylic acid group of 2-methylnicotinic acid through esterification. This is a common strategy in organic synthesis to prevent the acidic proton from interfering with subsequent reactions. The reaction is typically carried out by treating 2-methylnicotinic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst. This process yields the corresponding ester, for instance, methyl 2-methylnicotinate or ethyl 2-methylnicotinate. google.comgoogle.com The esterification serves to mask the reactivity of the carboxylic acid, allowing for selective modification of the methyl group in the following steps.
| Reactant | Reagent | Product | Yield |
| 2-Methylnicotinic acid | Methanol, Acid catalyst | Methyl 2-methylnicotinate | >65% google.comgoogle.com |
| 2-Methylnicotinic acid | Ethanol, Acid catalyst | Ethyl 2-methylnicotinate | Not specified |
Strategic Halogenation of the Methyl Group
With the carboxylic acid group protected as an ester, the next phase involves the selective halogenation of the methyl group at the 2-position of the pyridine (B92270) ring. This transformation is a critical step, as it introduces a good leaving group that can be subsequently displaced by an azide (B81097).
A common method for the halogenation of the methyl group is through radical bromination. This reaction is often achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), under thermal or photochemical conditions. libretexts.orgresearchgate.net The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group, forming a benzylic-type radical that is stabilized by the adjacent pyridine ring. This radical then reacts with a bromine source to yield the 2-(bromomethyl)nicotinate ester. libretexts.org The use of NBS is advantageous as it provides a low, constant concentration of bromine, which helps to minimize side reactions. libretexts.org
| Starting Material | Reagent | Product |
| Methyl 2-methylnicotinate | N-Bromosuccinimide (NBS), Radical initiator | Methyl 2-(bromomethyl)nicotinate |
While radical bromination is a prevalent method, other halogenation strategies can also be employed. For instance, the use of trichloroisocyanuric acid in a solvent like dichloromethane (B109758) has been reported for the chlorination of a similar substrate, methyl 2-methylnicotinate. escholarship.org This method provides an alternative route to a 2-(halomethyl)nicotinate ester, which is also a suitable precursor for the subsequent azidation step. Another approach involves the Hell-Volhard-Zelinskii reaction, which is typically used for the α-bromination of carboxylic acids. libretexts.org This reaction involves treating the carboxylic acid with a mixture of bromine and a catalytic amount of phosphorus tribromide (PBr₃) to form an acid bromide, which then undergoes α-bromination. libretexts.org
| Starting Material | Reagent | Product |
| Methyl 2-methylnicotinate | Trichloroisocyanuric acid, Dichloromethane | Methyl 2-(chloromethyl)nicotinate escholarship.org |
| 2-Methylnicotinic acid | Br₂, PBr₃ | 2-(Bromomethyl)nicotinic acid libretexts.org |
Radical Bromination Approaches
Nucleophilic Azidation Reactions
The halogenated intermediate, typically a 2-(bromomethyl)- or 2-(chloromethyl)nicotinate ester, is then subjected to a nucleophilic substitution reaction with an azide salt, most commonly sodium azide (NaN₃). escholarship.orgmasterorganicchemistry.com This reaction, often carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF), proceeds via an Sₙ2 mechanism, where the azide ion displaces the halide leaving group to form the desired 2-(azidomethyl)nicotinate ester. escholarship.org The reaction is typically stirred at room temperature overnight to ensure complete conversion. escholarship.org The product, methyl 2-(azidomethyl)nicotinate, can then be isolated and purified. escholarship.org
| Reactant | Reagent | Solvent | Product | Yield |
| Methyl 2-(chloromethyl)nicotinate | Sodium azide (NaN₃) | N,N-Dimethylformamide (DMF) | Methyl 2-(azidomethyl)nicotinate | 71% (over 2 steps) escholarship.org |
Carboxylic Acid Deprotection via Ester Hydrolysis
The final step in the synthesis of this compound is the deprotection of the carboxylic acid group. This is achieved through the hydrolysis of the ester. libretexts.org A common method involves treating the ester, such as methyl 2-(azidomethyl)nicotinate, with a base, for example, a mixture of methanol and aqueous sodium hydroxide (B78521) (NaOH). escholarship.org The reaction is typically rapid, with complete consumption of the starting material observed in a short period. escholarship.org Following the hydrolysis, the reaction mixture is acidified to protonate the carboxylate salt, leading to the precipitation of the final product, this compound, which can be isolated as a solid. escholarship.org
| Reactant | Reagent | Product | Yield |
| Methyl 2-(azidomethyl)nicotinate | Methanol, 10% Aqueous NaOH | This compound | 99% escholarship.org |
Alternative and Advanced Synthetic Approaches
While classical multi-step syntheses proceeding from activated precursors like methyl 2-(chloromethyl)nicotinate are established, alternative methodologies offer potential advantages in terms of efficiency, atom economy, and functional group tolerance. escholarship.orgnih.gov These advanced approaches explore direct C-H functionalization and catalytic strategies to streamline the synthetic process.
The Mannich reaction is a three-component condensation reaction that typically involves a non-enolizable aldehyde (such as formaldehyde), a primary or secondary amine, and a compound containing an active hydrogen atom. organic-chemistry.org This reaction results in the formation of an aminomethylated product, known as a Mannich base. mdpi.comnih.gov
A hypothetical direct azidomethylation of a nicotinic acid derivative via a Mannich-type reaction would involve the in-situ formation of an azidomethyl-iminium ion as the electrophile. This could theoretically be achieved by reacting formaldehyde, an amine, and an azide source. However, the direct azidomethylation of nicotinic acid precursors using a one-pot Mannich reaction is not a widely documented or standard procedure in the reviewed literature. The typical synthesis involves a stepwise approach where a hydroxymethyl or halomethyl group is first installed, followed by nucleophilic substitution with an azide salt. escholarship.orgnih.gov
The general mechanism of a Mannich reaction proceeds via the formation of an Eschenmoser's salt-like iminium ion from the aldehyde and amine, which then undergoes electrophilic attack by a nucleophile. organic-chemistry.org For a direct azidomethylation, a variation of this mechanism would be required, and its feasibility would depend on the generation and reactivity of a suitable azidomethylating agent under conditions compatible with the nicotinic acid scaffold.
Catalytic methods offer a more elegant and efficient alternative to stoichiometric reagents for introducing the azide functionality. These strategies can enhance selectivity and reduce waste.
The azide group in this compound makes it a valuable reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comacs.org This reaction is primarily an application of the target molecule for bioconjugation, where it is used to link to alkyne-modified biomolecules, rather than a method for its synthesis. nih.govmdpi.comnih.gov
However, a synthetic strategy could be envisioned that uses click chemistry as a key construction step. This would involve:
Alkyne Installation: A nicotinic acid derivative bearing a terminal alkyne at the 2-position would be synthesized.
CuAAC Reaction: This alkyne precursor would then be reacted with a small, azide-containing molecule (e.g., azidomethane or trimethylsilyl (B98337) azide) in a CuAAC reaction. This forms a stable 1,2,3-triazole ring. beilstein-journals.orgmdpi.comscispace.com
The CuAAC reaction is known for its high efficiency, regioselectivity (yielding the 1,4-disubstituted triazole), and tolerance of a wide range of functional groups, often proceeding in aqueous solutions. mdpi.comgoogle.com
Following the hypothetical formation of a triazole intermediate as described above, a subsequent cleavage step would be necessary to generate the final azidomethyl product. However, the reductive cleavage of a 1,2,3-triazole ring to regenerate an azidomethyl group is not a standard or commonly reported transformation. Triazole rings are exceptionally stable aromatic heterocycles, which is a key feature of their utility in click chemistry. mdpi.com
Standard reduction methods applied to related functional groups typically yield different products. For instance, the catalytic hydrogenation of an azide group leads to the formation of a primary amine. nuph.edu.ua The reduction of the triazole ring itself usually requires harsh conditions and leads to various saturated or cleaved products, but not typically an azidomethyl group. Therefore, a synthetic route relying on the reductive cleavage of a triazole intermediate to furnish this compound remains a theoretical proposition without significant backing in the current chemical literature.
Catalytic Azidation Strategies
Copper(I)-Catalyzed Alkyne Installation and Click Chemistry
Optimization of Reaction Conditions and Yield
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters in its key synthetic steps. The most established route involves the azidation of an activated methylnicotinate precursor followed by hydrolysis. escholarship.orgnih.gov
The conversion of a precursor such as methyl 2-(chloromethyl)nicotinate to methyl 2-(azidomethyl)nicotinate is a critical step where solvent and reagent choice significantly impacts yield. escholarship.org This is a nucleophilic substitution reaction (S_N2) where the chloride is displaced by the azide anion.
Reagents: Sodium azide (NaN₃) is the most common azide source. escholarship.orgnih.gov The stoichiometry of NaN₃ is important to drive the reaction to completion. The precursor, methyl 2-(chloromethyl)nicotinate, can be generated from methyl 2-methylnicotinate using a chlorinating agent like trichloroisocyanuric acid (TCCA). escholarship.orgnih.gov
Solvents: Polar aprotic solvents are ideal for this type of reaction as they solvate the cation (Na⁺) while leaving the azide anion relatively free and highly nucleophilic. N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are effective solvents. escholarship.orgnih.gov
Temperature: The reaction often requires elevated temperatures, typically in the range of 60-80°C, to achieve a reasonable reaction rate.
Hydrolysis: The final step, the hydrolysis of the methyl ester to the carboxylic acid, is generally a high-yielding reaction. It is typically carried out using a strong base like sodium hydroxide (NaOH) in a mixture of methanol (MeOH) and water, followed by careful acidification to precipitate the product. escholarship.orgnih.govunivr.it
The following interactive table summarizes findings on reaction conditions for the key steps in a common synthetic pathway.
| Step | Precursor | Reagent(s) | Solvent | Conditions | Yield | Reference |
| Chlorination | Methyl 2-methylnicotinate | Trichloroisocyanuric acid (TCCA) | Dichloromethane (DCM) | Room Temperature, Overnight | - | escholarship.orgnih.gov |
| Azidation | Methyl 2-(chloromethyl)nicotinate | Sodium azide (NaN₃) | N,N-Dimethylformamide (DMF) | Room Temperature, Overnight | 71% (for 2 steps) | escholarship.orgnih.gov |
| Azidation (General) | 6-(Hydroxymethyl)nicotinate derivative | Sodium azide (NaN₃) | DMF or DMSO | 60–80°C | ~94–99% | |
| Hydrolysis | Methyl 2-(azidomethyl)nicotinate | 10% Sodium Hydroxide (NaOH) | Methanol (MeOH) / Water (1:1) | Vigorous Stirring, 10 min | 99% | escholarship.orgnih.govunivr.it |
Impact of Temperature and Reaction Time on Product Formation
The synthesis of this compound and its precursors is significantly influenced by reaction temperature and duration. These parameters are crucial for optimizing yield and purity by controlling reaction rates and minimizing the formation of byproducts.
A key step in one of the primary synthetic routes is the conversion of a hydroxymethyl or halomethyl group at the 2-position of a nicotinic acid derivative to an azidomethyl group. This is typically achieved through nucleophilic substitution using an azide salt, such as sodium azide (NaN₃). The temperature at which this azidation reaction is carried out directly affects the reaction rate. For instance, the conversion of a chloromethyl derivative to the corresponding azidomethyl compound is often performed at room temperature with an overnight reaction time to ensure complete conversion. escholarship.org In some cases, elevated temperatures, such as 60–80°C, are employed to facilitate the displacement of less reactive leaving groups like hydroxyl groups in polar aprotic solvents.
The hydrolysis of the ester precursor, methyl 2-(azidomethyl)nicotinate, to yield the final this compound is a rapid process. escholarship.orgnih.govunivr.it Reports indicate that at room temperature, using a mixture of methanol and 10% aqueous sodium hydroxide, the reaction proceeds to completion in as little as 10 minutes, as monitored by thin-layer chromatography (TLC). escholarship.orgnih.govunivr.it This highlights that for this specific step, prolonged reaction times are unnecessary and could potentially lead to degradation of the product.
In the preparation of precursors, such as 2-chloronicotinic acid from 2-chloro-3-methylpyridine (B94477), high temperatures of 190°C to 210°C are required for the oxidation step. google.com Similarly, the cyclocondensation step to form 2-halo-nicotinic acid derivatives is preferably conducted at temperatures ranging from 40°C to 200°C. google.com For the halogenation of nicotinic acid to the corresponding acid halide, a common precursor, reaction temperatures are typically between 25°C and 150°C, with a preferred range of 70°C to 120°C. google.com
Continuous flow synthesis presents an alternative where reaction times can be significantly reduced by using higher temperatures. For example, the formation of an enamine intermediate in the synthesis of a nicotinonitrile precursor was optimized from 1 hour in a batch reaction to just 2 minutes in a flow reactor by increasing the temperature to 95°C. beilstein-journals.org
The following table summarizes the impact of temperature and reaction time on key synthetic steps:
| Reaction Step | Reactants | Solvent/Catalyst | Temperature | Reaction Time | Yield | Reference |
| Chlorination | Methyl 2-methylnicotinate, Trichloroisocyanuric acid | Dichloromethane | Room Temperature | Overnight | - | escholarship.org |
| Azidation | Methyl 2-(chloromethyl)nicotinate, Sodium azide | N,N-dimethylformamide | Room Temperature | Overnight | 71% (2 steps) | escholarship.org |
| Saponification | Methyl 2-(azidomethyl)nicotinate | Methanol/10% NaOH | Room Temperature | 10 minutes | 99% | escholarship.orgnih.govunivr.it |
| Azidation | (R)-5-(hydroxymethyl)-4,5-dihydroisoxazole-3-carboxylate methyl ester | DMSO | 60°C | 36 hours | 91% | acs.org |
| Cyclocondensation | 4-halo-4-cyano carbonyl compound | Aromatic hydrocarbons, nitriles, etc. | 40°C - 200°C | - | - | google.com |
| Halogenation | 2-halo-nicotinic acid | Thionyl chloride/Phosgene | 70°C - 120°C | - | - | google.com |
Comparative Analysis of Synthetic Methodologies
Several synthetic routes to this compound have been reported, primarily involving a multi-step process starting from readily available nicotinic acid derivatives. A common and effective methodology begins with the esterification of 2-methylnicotinic acid to its methyl ester, followed by chlorination of the methyl group and subsequent azidation. escholarship.org
Route 1: From Methyl 2-methylnicotinate
Esterification: 2-Methylnicotinic acid is esterified to methyl 2-methylnicotinate.
Chlorination: The methyl group is chlorinated using a reagent like trichloroisocyanuric acid in a solvent such as dichloromethane. escholarship.org This reaction is typically performed at room temperature overnight.
Azidation: The resulting methyl 2-(chloromethyl)nicotinate is then treated with sodium azide in a polar aprotic solvent like N,N-dimethylformamide (DMF). escholarship.org This nucleophilic substitution proceeds efficiently at room temperature overnight to yield methyl 2-(azidomethyl)nicotinate.
Saponification: The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is rapidly achieved using a mixture of methanol and aqueous sodium hydroxide, followed by acidification to yield this compound in high purity and yield. escholarship.orgnih.govunivr.it
Route 2: Alternative Precursor Syntheses
The synthesis of key precursors, such as 2-halonicotinic acids, can also be achieved through different pathways. One method involves the oxidation of 2-chloro-3-methylpyridine at high temperatures. google.com Another approach is the hydrolysis of 2-chloro-3-trichloromethylpyridine. google.com A more elaborate synthesis involves a cyclocondensation reaction of a 4-halo-4-cyano carbonyl compound. google.com These alternative routes to precursors offer flexibility depending on the availability of starting materials and desired scale of production.
Comparative Insights
The use of continuous flow chemistry for related nicotinonitrile syntheses suggests a potential for significant optimization of the synthesis of this compound precursors by drastically reducing reaction times, although this has not been explicitly reported for this specific compound. beilstein-journals.org
Solvent choice and catalyst systems also play a role in the efficiency of related reactions. For instance, solvent-free synthesis using boric acid as a catalyst has been shown to be effective for the preparation of 2-(arylamino) nicotinic acid derivatives, offering benefits like excellent yields and simple workup. d-nb.info While not directly applied to this compound, these green chemistry approaches could be adapted.
Ultimately, the choice of synthetic methodology depends on factors such as the desired scale, available starting materials, and the specific requirements for purity and yield. For research purposes, the multi-step synthesis from methyl 2-methylnicotinate provides a reliable and well-documented procedure. escholarship.org
Chemical Reactivity and Transformation Pathways of 2 Azidomethyl Nicotinic Acid
Reactivity of the Azide (B81097) Functional Group
The azide group (-N₃) is a highly energetic and reactive functional group. Its chemistry is central to the utility of 2-(azidomethyl)nicotinic acid in bioconjugation and materials science.
Nucleophilic Substitution Reactions Involving the Azide
The terminal nitrogen of the azide group is mildly nucleophilic, allowing it to participate in substitution reactions. mdpi.com A key example is its reaction with alkyl halides or sulfonates in Sₙ2 reactions, which is a common method for forming C-N bonds. masterorganicchemistry.com The azide ion is considered an excellent nucleophile for these types of reactions. masterorganicchemistry.com
Reduction Chemistry of the Azide to Amine
The reduction of the azide group to a primary amine is a crucial transformation, providing a pathway to amines that can be challenging to synthesize directly. masterorganicchemistry.com
The Staudinger reduction is a mild method for converting azides to amines. wikipedia.org The reaction involves two main steps: first, the treatment of the azide with a phosphine (B1218219), such as triphenylphosphine, to form an iminophosphorane intermediate with the expulsion of nitrogen gas. wikipedia.orgacs.org This intermediate is then hydrolyzed to yield the primary amine and a phosphine oxide byproduct. wikipedia.org
This reaction is particularly useful in chemical biology. wikipedia.org For instance, the azidomethylnicotinyl (AMN) group of an imidazolide (B1226674) derivative of this compound has been used to block the function of gRNA in CRISPR systems. sigmaaldrich.com The activity can be restored by removing the AMN group through a Staudinger reduction, offering a method for controlling gene editing in living cells. sigmaaldrich.com
A study on the Staudinger reaction of azides with acyl derivatives using NMR and other spectroscopic techniques revealed the formation of a triazaphosphadiene intermediate, which then forms a P-triphenyliminophosphorane. acs.org The reaction pathway can be influenced by the sequence of reactant combination. acs.org
Table 1: Staudinger Reduction of Azides
| Reactant | Reagent | Intermediate | Product |
|---|
Catalytic hydrogenation is another effective method for the reduction of azides to amines. This process typically involves the use of hydrogen gas in the presence of a metal catalyst. libretexts.org Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. libretexts.orgproprogressio.hu During hydrogenation, two hydrogen atoms are added across the azide group, leading to the formation of the corresponding amine. libretexts.org
However, the hydrogenation of nicotinic acid derivatives can be complex. For instance, the catalytic hydrogenation of nicotinic acid itself can lead to decarboxylation, yielding piperidine. google.com Successful hydrogenation of nicotinic acid to nipecotic acid without decarboxylation has been reported when using its sodium salt or by conducting the reaction in the presence of ammonia (B1221849) with a rhodium catalyst. google.com These considerations are relevant when planning the reduction of the azide group in this compound, as the pyridine (B92270) ring and carboxylic acid group may also be susceptible to reduction or other side reactions depending on the conditions.
Staudinger Reduction and Related Protocols
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid group (-COOH) in this compound is a versatile functional handle that can be converted into various derivatives. libretexts.orgijaem.net
Formation of Activated Carboxylic Acid Derivatives (e.g., Acyl Imidazoles)
To facilitate reactions such as amide or ester formation, the carboxylic acid is often converted into a more reactive derivative. libretexts.org This is because the hydroxyl group of a carboxylic acid is a poor leaving group. libretexts.org One common strategy is the formation of an acyl imidazole (B134444).
Table 2: Synthesis of this compound Acyl Imidazole
| Reactant 1 | Reactant 2 | Solvent | Product |
|---|
This activation of the carboxylic acid is a critical step that enables the subsequent probing of RNA structures within living cells. sigmaaldrich.comunivr.it
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| This compound acyl imidazole |
| Acyl imidazole |
| Amine |
| Azide |
| Biotin (B1667282) |
| Carbonyldiimidazole |
| Carboxylic acid |
| Iminophosphorane |
| Nipecotic acid |
| Piperidine |
| Triphenylphosphine |
Applications in Chemical Biology and Bioorthogonal Chemistry
Development and Utilization as Chemical Probes for Nucleic Acids
2-(azidomethyl)nicotinic acid is the foundation for developing advanced chemical probes designed to investigate the structure of nucleic acids like RNA. Its activated form is instrumental in methods that map the structural landscape of RNA on a massive scale.
Synthesis Overview: The journey from a stable precursor to a reactive probe involves several key steps. The synthesis of this compound itself starts from methyl 2-methylnicotinate. oup.com The crucial activation step to generate the final, reactive imidazolide (B1226674) probe is the reaction with 1,1'-carbonyldiimidazole (B1668759) (CDI). oup.comoup.comscispace.com
Activation Reaction: To activate the precursor, this compound is dissolved in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). oup.comscispace.com A solution of CDI, also in anhydrous DMSO, is then added dropwise to the acid solution. oup.comscispace.com This reaction proceeds at room temperature and results in the formation of the highly reactive acyl imidazole (B134444), NAI-N₃, which can then be used for RNA acylation experiments. oup.comscispace.com
Table 1: Chemical Properties of NAI-N₃
| Property | Value |
|---|---|
| Synonym | 2-(Azidomethyl)-3-(1H-imidazole-1-carbonyl)pyridine |
| CAS Number | 1612756-29-2 |
| Molecular Formula | C₁₀H₈N₆O |
| Molecular Weight | 228.21 g/mol |
| Form | Powder |
| Storage Temperature | −20°C |
The efficiency of this acylation is highly dependent on the nucleotide's flexibility. Nucleotides in structurally constrained regions, such as those within a double helix, have their 2'-OH groups shielded, making them less reactive. Conversely, nucleotides in flexible, single-stranded loops or dynamic regions are more exposed and readily acylated. researchgate.netnih.gov This differential reactivity allows researchers to distinguish between structured and unstructured regions of an RNA molecule. The locations of these modifications are later identified by reverse transcription, where the bulky adduct causes the reverse transcriptase enzyme to stop, pinpointing the site of acylation. nih.govunivr.it
Table 2: Key Steps in the icSHAPE Protocol
| Step | Description | Purpose |
|---|---|---|
| 1. In Vivo Modification | Living cells are treated with the NAI-N₃ reagent. | To acylate flexible RNA nucleotides within their native cellular context. |
| 2. RNA Extraction | Total RNA is isolated from the treated cells. | To collect all RNA molecules, both modified and unmodified. |
| 3. Click Chemistry | A biotin-alkyne conjugate is added to the RNA. | To specifically label the NAI-N₃-modified RNA with a biotin (B1667282) tag for purification. |
| 4. Enrichment | Biotin-labeled RNAs are captured using streptavidin beads. | To isolate the acylated RNA fragments and remove the unmodified background RNA. |
| 5. Reverse Transcription | The enriched RNA is reverse transcribed into cDNA. | To create a DNA library where stops in transcription mark the sites of acylation. |
| 6. Sequencing & Analysis | The cDNA library is sequenced and data is analyzed. | To map the modification sites across the transcriptome and infer RNA structures. |
The icSHAPE methodology enables the first comprehensive, genome-wide views of RNA secondary structures inside living cells, covering all four nucleotides (A, U, C, G). scispace.comnih.govunivr.it In pioneering studies, icSHAPE was used to measure the structural profiles of over 13,000 different polyadenylated RNAs in mouse embryonic stem cells in a single experiment. nih.govnih.gov This approach generates vast datasets that reveal the structural status of nearly the entire transcriptome, providing insights into which regions of messenger RNAs (mRNAs) and other non-coding RNAs are structured or unfolded in their physiological environment. nih.gov The data show that RNAs are generally less folded in vivo compared to in vitro, likely due to the constant activity of RNA-binding proteins and helicases inside the cell. univr.it
By comparing RNA structures in different states (e.g., in vivo versus in vitro), icSHAPE provides a powerful tool for analyzing RNA conformational dynamics. univr.it The data can reveal focal structural rearrangements that occur when an RNA molecule interacts with RNA-binding proteins or undergoes modifications like N6-methyladenosine (m⁶A) methylation. scispace.comnih.gov These "structural footprints" pinpoint the precise interfaces of RNA-protein interactions and regulatory modification sites across the genome. nih.gov This ability to map dynamic changes in RNA conformation is critical for understanding how gene expression is controlled at the RNA level, linking specific structural forms to biological function and regulation. nih.govscispace.com
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | - |
| This compound imidazolide | NAI-N₃ |
| 1,1'-Carbonyldiimidazole | CDI |
| Dimethyl sulfoxide | DMSO |
| Methyl 2-methylnicotinate | - |
| Biotin | - |
Genome-Wide RNA Structure Profiling
Labeling and Purification Strategies for RNA
Table 1: Key Reagents in the icSHAPE Labeling Strategy
| Reagent Name | Full Chemical Name | Role in Protocol | Citation |
|---|---|---|---|
| NAI-N3 | This compound imidazolide | RNA acylation agent; introduces azide (B81097) handle | sigmaaldrich.com |
Following the successful biotinylation of the azide-modified RNA, the next step is the selective capture and enrichment of these molecules. This is accomplished through the high-affinity interaction between biotin and streptavidin. univr.itnih.gov The biotinylated RNA is incubated with streptavidin-conjugated magnetic beads. univr.itnih.gov
Integration with Copper-Free Click Chemistry for Biotin Tagging
Role in Bioorthogonal Ligation Strategies
The azide group is a cornerstone of bioorthogonal chemistry due to its high stability under biological conditions and its specific reactivity with alkynes in cycloaddition reactions. mdpi.comacs.org These reactions, broadly termed "click chemistry," are characterized by high yields, selectivity, and tolerance of a wide range of functional groups, making them ideal for modifying complex biomolecules like nucleic acids. researchgate.netorganic-chemistry.org The azidomethyl group of this compound is a prime example of a functional handle that enables these powerful ligation strategies. sigmaaldrich.com
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely used click reaction. mdpi.comnih.gov It involves the reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. mdpi.comorganic-chemistry.org This reaction exhibits a remarkable rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal reaction. organic-chemistry.org
The azide group in this compound is well-suited for CuAAC reactions. While its primary application in RNA profiling relies on the copper-free variant, the potential for its use in CuAAC for in vitro applications remains. CuAAC is extensively used for bioconjugation, such as labeling proteins, glycans, and nucleic acids with fluorophores or affinity tags like biotin. mdpi.comnih.gov The high efficiency and chemoselectivity of CuAAC make it a powerful tool for creating well-defined bioconjugates and functional materials. researchgate.net
The primary limitation of CuAAC for in vivo studies is the cytotoxicity of the copper catalyst. rsc.org Strain-promoted azide-alkyne cycloaddition (SPAAC) was developed to overcome this limitation by eliminating the need for a metal catalyst. rsc.orgacs.org SPAAC utilizes cyclooctynes, which are alkynes incorporated into an eight-membered ring. The high ring strain of these molecules significantly lowers the activation energy for the cycloaddition reaction with azides. researchgate.net
In the context of CuAAC, the structure of the azide-containing molecule can significantly influence the reaction rate. Picolyl azides—azides attached to a pyridine (B92270) ring via a methylene (B1212753) linker, such as this compound—have been shown to accelerate CuAAC reactions. nih.gov
Table 2: Research Findings on Picolyl Azide Acceleration in CuAAC
| Azide Type | Key Structural Feature | Effect on CuAAC Rate | Proposed Mechanism | Citation |
|---|---|---|---|---|
| Picolyl Azide (e.g., this compound) | Pyridine ring adjacent to the azidomethyl group | Significant acceleration | Intramolecular chelation of the Cu(I) catalyst by the pyridine nitrogen. | nih.gov |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strategies
Modular Control of Biological Systems
The application of this compound and its derivatives has expanded into the sophisticated realm of controlling biological processes with temporal and spatial precision. This is particularly evident in the field of genome engineering, where its unique chemical properties are harnessed to regulate the activity of CRISPR-Cas systems.
Interaction with Guide RNA and CRISPR Systems
The CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats)-Cas system, a powerful tool for gene editing, relies on a guide RNA (gRNA) to direct the Cas endonuclease to a specific DNA target. frontiersin.org The ability to control the activity of this system is crucial to minimize off-target effects and enable conditional gene editing. researchgate.net One innovative approach to achieve this control involves the chemical modification of the gRNA. frontiersin.orgnih.gov
| Compound Name | Role in CRISPR System | Effect |
| This compound imidazolide (NAI-N3) | gRNA modifying agent | Masks gRNA function, inactivating the CRISPR system. researchgate.netsigmaaldrich.com |
| guide RNA (gRNA) | Targeting component | Directs Cas endonuclease to a specific genomic locus. frontiersin.org |
| Cas9 endonuclease | Cleavage component | Protein that cuts the target DNA. frontiersin.org |
Reversible Control via Azide Group Reduction
A key advantage of using the azido (B1232118) group as a masking element is its ability to be removed under specific, bioorthogonal conditions, allowing for the reversible control of the biological system. researchgate.net The inactivation of the gRNA by the azidomethylnicotinyl group can be reversed through a chemical reaction known as the Staudinger reduction. sigmaaldrich.comsigmaaldrich.com
The Staudinger reaction, and its variant the Staudinger ligation, involves the reaction of an azide with a phosphine (B1218219). nih.govmdpi.com In this application, a specific phosphine reagent, such as DPBM phosphine or triphenylphosphine, is introduced to the system. researchgate.netsigmaaldrich.com This reagent selectively reduces the azide group on the modified gRNA to an amine. researchgate.netlookchem.com This conversion removes the bulky masking group, restoring the gRNA to its active conformation. sigmaaldrich.comsigmaaldrich.com Once unmasked, the gRNA can effectively guide the Cas endonuclease to its target, switching the gene-editing machinery back "on". sigmaaldrich.comsigmaaldrich.com
This chemical activation provides conditional control over gene editing in living cells. researchgate.net The ability to turn CRISPR activity on and off with a small molecule offers a significant advancement in the precision and safety of genome engineering technologies. researchgate.net
| Reaction Component | Function | Outcome |
| Azidomethyl-masked gRNA | Inactive state of the guide RNA | Prevents CRISPR-Cas activity. sigmaaldrich.com |
| Phosphine Reagent (e.g., DPBM phosphine) | Reducing agent | Selectively reduces the azide group. researchgate.netsigmaaldrich.com |
| Active gRNA | Functional state of the guide RNA | Restores CRISPR-Cas activity. sigmaaldrich.comsigmaaldrich.com |
Role As a Synthetic Building Block for Advanced Chemical Structures
Synthesis of Complex Nicotinic Acid Derivatives
The presence of the carboxylic acid and the azidomethyl group allows for orthogonal chemical modifications. The carboxylic acid can be converted into esters, amides, or other derivatives through standard organic chemistry techniques. Simultaneously, the azide (B81097) group is available for highly specific reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry." This dual reactivity allows 2-(azidomethyl)nicotinic acid to serve as a scaffold, enabling the attachment of different molecular fragments at two distinct points, leading to the generation of diverse and complex nicotinic acid derivatives.
Incorporation into Bioactive Scaffolds
The structure of this compound is particularly suited for integration into molecules designed for biological activity, such as prodrugs and specialized amino acids.
The prodrug approach, which involves chemically modifying a drug to improve its physicochemical or pharmacokinetic properties, can effectively utilize nicotinic acid-based structures. Research has demonstrated that attaching nicotinic acid to other drug molecules, such as thalidomide (B1683933), can significantly increase water solubility. researchgate.netresearchgate.net In one study, nicotinic acid derivatives were prepared from halomethyl precursors and linked to thalidomide to create water-soluble prodrugs with retained or even enhanced immunological activity. researchgate.net Another example involves the esterification of ibuprofen (B1674241) with nicotinic acid to mask the side effects of the latter. nih.gov
While these examples use the parent nicotinic acid, the 2-(azidomethyl) derivative offers an advanced alternative. The azido (B1232118) group provides a stable, non-disruptive handle that can be used to attach the nicotinic acid moiety to a parent drug via a triazole linkage, a common and stable connection in medicinal chemistry. This allows for the creation of sophisticated prodrugs where the nicotinic acid portion can enhance solubility or target specific transporters, while the core drug remains poised for release.
Genetic code expansion technology allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, enabling the introduction of novel chemical functionalities. sigmaaldrich.com Azido groups are among the most powerful functionalities introduced via ncAAs, as they permit the subsequent modification of the protein with imaging agents, drugs, or other labels through click chemistry. researchgate.net
This compound represents a potential precursor for a novel ncAA. By analogy to other ncAAs, a synthetic pathway could be envisioned where an amino group is introduced to the nicotinic acid backbone (for example, at the 6-position) to create a new amino acid structure. The resulting ncAA, "2-(azidomethyl)-6-aminonicotinic acid," would carry the clickable azido handle. Its incorporation into a protein would introduce a pyridine (B92270) ring—a structure with unique electronic and metal-chelating properties—along with the versatile azido group for further bioconjugation.
Design and Synthesis of Functional Prodrugs
Construction of Bioconjugates for Research Tools
Bioconjugation, the process of linking molecules to biological targets, is essential for creating research tools to probe biological systems. The clickable nature of the azido group makes this compound an excellent component for constructing these tools.
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug via a chemical linker. evitachem.comlcms.cz The linker is a critical component, and those that facilitate precise and stable drug attachment are highly sought after. nih.gov The azido group is a key functional group for "click" reactions, a bioorthogonal method often used to attach drugs to antibodies.
This compound could be integrated into an ADC linker system. For instance, the carboxylic acid could be used to attach the molecule to the cytotoxic payload, while the azido group remains available to "click" onto an alkyne-modified antibody. This strategy provides a modular and efficient method for ADC synthesis. A patent has noted the use of nicotinic acid within broader claims for ADC linkage systems, indicating the relevance of this scaffold in the field. googleapis.com
Photoaffinity labeling (PAL) is a powerful technique used to identify and map the binding sites of ligands within biological receptors. researchgate.net This method often employs probes that are bifunctional: one group is photoreactive, forming a covalent bond with the receptor upon UV irradiation, and a second group serves as a reporter or handle for enrichment.
| Property | Value | Reference |
|---|---|---|
| Synonym | NAI-N3, icSHAPE reagent | sigmaaldrich.com |
| Molecular Formula | C₁₀H₈N₆O | sigmaaldrich.com |
| Molecular Weight | 228.21 g/mol | sigmaaldrich.com |
| Application | Clickable probe for RNA structure profiling | sigmaaldrich.com |
| Functional Groups | Activated carbonyl (imidazolide), Azide | sigmaaldrich.com |
This established use in RNA labeling provides a direct blueprint for its application in receptor studies. A photoaffinity label could be designed by incorporating a photoreactive group (like a benzophenone (B1666685) or diazirine) into the this compound scaffold. This probe would bind to its target receptor, be covalently cross-linked upon irradiation, and the azido handle would then be used to click on a fluorescent dye or affinity tag for visualization and identification of the receptor protein.
Mechanistic and Computational Investigations of 2 Azidomethyl Nicotinic Acid Reactions
Kinetic Studies of Azide (B81097) Reactivity in Bioorthogonal Chemistries
While specific kinetic data for 2-(azidomethyl)nicotinic acid itself is not extensively documented in isolation, the reactivity is comparable to other aliphatic azides used in similar contexts. For instance, studies on related molecules provide insight into the reaction rates. A 2'-azidomethyl modified uridine, when reacting with a cyclooctyne (B158145), demonstrated a high rate constant of (23 ± 7) M⁻¹ s⁻¹, which is notable for copper-free bioorthogonal reactions. researchgate.net In kinetic target-guided synthesis, azidomethyl-containing fragments are used to form potent inhibitors in situ, relying on the target enzyme to catalyze the azide-alkyne cycloaddition. mdpi.com The efficiency of these reactions is driven by the ability of the target to overcome the significant activation energy barrier of the cycloaddition. mdpi.com
| Bioorthogonal Reaction | Reactants | Typical Conditions | Key Kinetic Features | Reference |
|---|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | Cu(I) catalyst (e.g., CuSO₄/sodium ascorbate) | Very fast reaction rates, forms 1,4-disubstituted triazole. Limited in vivo due to copper cytotoxicity. | researchgate.netuni-konstanz.de |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Cycloalkyne (e.g., DIBO, BCN) | Copper-free, physiological conditions | Fast kinetics without a cytotoxic catalyst, making it suitable for live-cell labeling. Rate is dependent on the specific cyclooctyne used. | researchgate.netuni-konstanz.de |
| Staudinger Ligation | Azide, Triarylphosphine (e.g., Triphenylphosphine) | Physiological conditions | Forms an aza-ylide intermediate that is trapped to form a stable amide bond. The reaction kinetics have been mechanistically detailed. | acs.org |
Computational Modeling of Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the reaction pathways of molecules like this compound. These models can elucidate transition states, reaction intermediates, and activation energies that are often difficult to observe experimentally.
A relevant computational study investigated the unprecedented intramolecular cyclization of a set of α-azido-ω-isocyanides, which bear a similar azidomethyl functional group. acs.org This work combined experimental (NMR monitoring) and computational analysis to disclose the intermediacy of a long-lived N-cyanoamide anion, which subsequently converts to the final product in the rate-determining step. acs.org Such studies highlight the complex reactivity that can be uncovered through computational modeling.
In the context of the azide's primary use in cycloaddition reactions, computational studies have been instrumental in understanding the mechanism of both uncatalyzed and catalyzed processes. DFT calculations have shown that uncatalyzed 1,3-dipolar cycloadditions between azides and alkynes are highly exothermic but possess a significant activation barrier, explaining the need for catalysis or strain-promotion. acs.org For ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC), quantum mechanical calculations have been employed alongside experimental techniques to map the reaction steps and intermediates involved in the formation of the triazole product. acs.org
| Reaction Investigated | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Intramolecular Cyclization of Azido-Isocyanides | Density Functional Theory (DFT) | Identified a long-lived N-cyanoamide anion intermediate and elucidated the multi-step reaction pathway, which was consistent with NMR experimental data. | acs.org |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Density Functional Theory (DFT) | Helped to delineate the mechanistic steps of triazole formation, complementing experimental data from mass spectrometry and NMR. | acs.org |
| Staudinger Reaction | Mechanistic Scheme Analysis | Divided the reaction into distinct stages: formation of the triazaphosphadiene, its subsequent reactions, and reactions via the iminophosphorane, providing a comprehensive mechanistic overview. | acs.org |
Integration of Experimental Probing Data with Bioinformatic Analysis
The integration is typically achieved by converting the raw SHAPE reactivity scores into a pseudo-energy term that is used to constrain the folding algorithm. nih.gov For example, the RNAstructure software package incorporates SHAPE data by applying a pseudo-free energy change term (ΔG_SHAPE) to the standard thermodynamic calculations. A common form of this term is:
ΔG_SHAPE(i) = m * ln(SHAPE reactivity(i) + 1) + b
| Algorithm/Software Package | Method of Data Integration | Key Advantage | Reference |
|---|---|---|---|
| RNAstructure | Converts SHAPE reactivity into a pseudo-free energy term added to the nearest-neighbor energy model. | Significantly improves prediction accuracy for secondary structures, including pseudoknots (in the ShapeKnots algorithm). | nih.govoup.com |
| ViennaRNA Package | Also uses SHAPE reactivities to derive pseudo-energy contributions, guiding the dynamic programming algorithm. | Provides a widely used framework for analyzing and predicting RNA structures with experimental constraints. | oup.com |
| ProbFold | A probabilistic method that uses stochastic context-free grammars and models SHAPE data using discrete probability distributions. | Offers a modular probabilistic approach that can be automatically trained on new data types. | oup.com |
The vast and complex datasets generated by high-throughput probing experiments are well-suited for analysis by machine learning (ML) algorithms. oup.comresearchgate.net ML models can identify subtle patterns within chemical probing data that are not captured by traditional energy models, leading to more accurate structural and functional predictions.
One powerful application is the use of ML to decode the dynamic structural footprints of RNA-protein interactions. For example, icSHAPE data, which provides a snapshot of RNA structure inside a living cell, can be used to train a Support Vector Machine (SVM) algorithm. nih.gov By comparing the structural profiles of RNA in vitro versus in vivo, the SVM can learn the specific structural changes that occur upon protein binding. This approach has been successfully used to predict sites of RNA-protein interactions and N6-methyladenosine (m⁶A) modifications across the transcriptome. nih.govresearchgate.net
More broadly, ML models are being developed to integrate diverse data sources—including thermodynamic parameters, chemical probing data (SHAPE, DMS), and co-evolutionary information—into a unified framework for structure prediction. oup.com These models can learn the optimal weighting of each data type to produce predictions that are more robust and accurate than those from any single method alone.
| Machine Learning Approach | Application | Input Data | Output/Prediction | Reference |
|---|---|---|---|---|
| Support Vector Machine (SVM) | Predicting RNA-protein interaction sites and chemical modifications. | Dynamic icSHAPE reactivity profiles (in vivo vs. in vitro). | Binding sites of RNA-binding proteins; m⁶A modification sites. | nih.govresearchgate.net |
| Deep Learning Networks (e.g., DEBFold) | De novo RNA secondary structure prediction. | RNA sequence, sometimes coupled with probing data. | Predicted secondary structure (base pairs). | acs.org |
| Integrated Network Models | Improving secondary structure prediction accuracy. | Thermodynamic parameters, chemical probing data (SHAPE, DMS), and co-evolutionary data (DCA). | Perturbations to the ensemble free energy for more accurate structure prediction. | oup.com |
| Nanopore Decoding with ML | Direct, single-molecule decoding of chemical probing signals. | Electrical current signals from nanopore sequencing of modified RNA. | Identification of modified bases and structural features in individual RNA molecules. | rsc.org |
Future Research Directions and Emerging Paradigms for 2 Azidomethyl Nicotinic Acid
Innovations in Synthetic Methodologies for Enhanced Scalability
The future development and application of 2-(azidomethyl)nicotinic acid are intrinsically linked to the innovation of synthetic methodologies that are not only efficient but also scalable. Current laboratory-scale syntheses, while effective, may present challenges for large-scale production required for broader applications. For instance, a common synthesis involves the conversion of methyl 2-methylnicotinate through chlorination and subsequent azidation. nih.govescholarship.org While effective, the use of reagents like trichloroisocyanuric acid and sodium azide (B81097) requires careful handling and waste management, which can become complex and costly at an industrial scale.
Future research is expected to focus on greener and more cost-effective synthetic routes. This includes exploring catalytic systems that can reduce the number of steps and the use of hazardous reagents. numberanalytics.commdpi.com For example, the development of methods for the direct C-H azidation of nicotinic acid derivatives could represent a significant leap forward, minimizing the need for precursor functionalization. clockss.org Additionally, the adoption of continuous flow chemistry could offer a safer and more scalable alternative to traditional batch processing, allowing for better control over reaction conditions and potentially higher yields. acs.org The optimization of reaction parameters, such as solvent choice and catalyst loading, will be crucial for improving the economic viability of producing this compound and its derivatives in larger quantities. mdpi.comnih.gov
| Starting Material | Key Transformation Steps | Potential for Scalability | Key Challenges |
| 6-methyl nicotinic acid | Esterification, Halogenation, Azidation | Moderate | Multiple steps, use of hazardous reagents. |
| 3-methylpyridine | Ammoxidation, Hydrolysis | High | High temperatures and pressures required. mdpi.com |
| (Aza)indoles | Remodeling via Aldol-type addition and cyclization | Moderate to High | Mechanistically complex, requires optimization for diverse substrates. nih.gov |
Expansion of Bioorthogonal Applications in Complex Biological Environments
The future in this area lies in expanding the scope of these applications to more complex biological environments and for a wider range of purposes. This includes the development of new and improved click chemistry reagents that offer faster reaction kinetics and greater biocompatibility, which is crucial for studying dynamic processes in living organisms. nih.govnobelprize.org For example, while CuAAC is highly efficient, the toxicity of copper limits its in vivo applications, making the development of more reactive and stable cyclooctynes for SPAAC a key research focus. nih.govmdpi.com
Furthermore, there is potential to use this compound derivatives for targeted drug delivery. By incorporating this compound into a drug molecule, it could be selectively delivered to a specific location in a cell or tissue that has been engineered to contain a corresponding alkyne-bearing molecule. This would allow for localized drug activation, potentially increasing therapeutic efficacy while minimizing side effects. cloudfront.net
Development of Novel Chemical Probes and Responsive Materials
Building on its established role in RNA structure probing, this compound is a versatile platform for the development of a new generation of chemical probes and responsive materials. escholarship.orgcharlotte.eduresearchgate.net Its bifunctional nature, possessing both a reactive azide and a nicotinic acid scaffold, allows for the creation of sophisticated molecular tools.
Future research will likely focus on designing probes with enhanced properties, such as improved cell permeability, lower background signal, and the ability to respond to specific cellular stimuli. charlotte.eduresearchgate.net For instance, probes could be designed to become fluorescent only upon reaction with their target, reducing background noise and improving imaging sensitivity. The nicotinic acid portion can also be further modified to alter the probe's solubility, distribution within the cell, and reactivity. charlotte.edu
Beyond individual probes, this compound can serve as a building block for creating "smart" or responsive materials. These materials could be designed to change their properties, such as swelling or releasing a payload, in response to a specific biological trigger that initiates a click reaction with the azide group. rsc.org The synthesis of polymers and hydrogels incorporating this compound could lead to new materials for tissue engineering, regenerative medicine, and diagnostics. The ability to create complex, functional materials from simple, well-defined building blocks is a significant area of future research. rsc.orgacs.org
Integration with Advanced Analytical Techniques for Structural and Mechanistic Elucidation
To fully unlock the potential of this compound and its derivatives, its application must be integrated with advanced analytical techniques for detailed structural and mechanistic studies. While NMR and mass spectrometry are currently used for characterization, the future will see a greater synergy with more sophisticated methods. nih.govescholarship.org
For example, when used as a probe, the precise location of the modification on a biomolecule like RNA is critical. tandfonline.com High-resolution techniques such as cryo-electron microscopy (cryo-EM) and advanced mass spectrometry methods can provide atomic-level details of how these probes interact with their targets. researchgate.net This information is invaluable for understanding the underlying biological mechanisms and for designing more effective probes.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(Azidomethyl)nicotinic acid, and how can reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves sequential steps starting with methyl 2-(azidomethyl)nicotinate. Key steps include (1) hydrolysis in methanol/NaOH to yield the carboxylic acid, (2) purification via acid-base extraction (pH 4) to isolate the product as a white solid. Reaction conditions such as anhydrous solvents (e.g., dichloromethane, DMF), stoichiometric control of sodium azide, and temperature (room temperature for acylation) are critical. NMR (¹H/¹³C) and IR spectroscopy confirm structural integrity, with azide stretches (~2100 cm⁻¹) and carboxylic acid signals (broad ~2500-3300 cm⁻¹) serving as key indicators .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound, and how should data be interpreted?
- Methodological Answer : High-resolution NMR is essential for confirming the azidomethyl (-CH₂N₃) and carboxylic acid (-COOH) groups. For example, the azidomethyl proton triplet typically appears at δ ~4.5 ppm (coupled to adjacent CH₂), while the aromatic protons of the pyridine ring resonate between δ 7.0–8.5 ppm. Mass spectrometry (ESI-MS) with m/z ~179.05 [M+H]⁺ provides molecular weight validation. Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) assesses purity, with UV detection at 260 nm for pyridine absorption .
Advanced Research Questions
Q. How does this compound function in SHAPE-Seq for RNA structure analysis, and what experimental controls are critical for reproducibility?
- Methodological Answer : The compound acts as an acylating agent in SHAPE-Seq to modify flexible RNA regions. Key steps include (1) incubating RNA with this compound acyl imidazole (NAI-N3) at varying ligand concentrations, (2) reverse transcription (RT) to map acylation sites via RT stops, and (3) sequencing to quantify structural changes. Critical controls include:
- No-SHAPE controls : Identify natural RT stops.
- No-ligand controls : Baseline acylation without target binding.
- Barcoded titration experiments : Ensure multiplexed data accuracy .
Q. What strategies mitigate the formation of mutagenic azide byproducts during synthesis or storage of this compound?
- Methodological Answer : Azide impurities (e.g., residual NaN₃) require rigorous purification:
- Chromatography : Size-exclusion or ion-exchange columns to remove unreacted azides.
- Stability testing : Monitor decomposition under light, heat, or humidity via TLC or HPLC.
- Storage : -20°C in anhydrous DMSO or ethanol to prevent hydrolysis. Refer to guidelines for mutagenic azide handling (e.g., OECD thresholds) .
Q. How does pH affect the stability and reactivity of this compound in aqueous solutions, particularly in biochemical assays?
- Methodological Answer : The carboxylic acid group (pKa ~2.5) and pyridine nitrogen (pKa ~5.0) govern pH-dependent behavior. Below pH 3, protonation of the pyridine ring reduces electrophilicity, while deprotonation above pH 6 enhances solubility but risks azide decomposition. For SHAPE-Seq, use pH 7.4 buffered with HEPES or Tris-HCl to balance reactivity and stability. Kinetic studies in acidic media (e.g., peroxomonosulfate oxidation) reveal hydrogen ion retardation effects, requiring pH-stat control .
Data Interpretation & Contradictions
Q. How can researchers resolve discrepancies in reported NMR spectra of this compound derivatives across studies?
- Methodological Answer : Variations in solvent (DMSO-d₆ vs. CDCl₃), concentration, or temperature can shift peaks. Cross-validate using:
- Internal standards : Add TMS (δ 0.0 ppm) for ¹H NMR calibration.
- 2D NMR (COSY, HSQC) : Confirm coupling networks and assign ambiguous signals.
- Comparative analysis : Align with published data in identical solvents (e.g., D₂O for aqueous studies) .
Q. What mechanistic insights explain the dual role of this compound in NAD⁺ biosynthesis and RNA structure probing?
- Methodological Answer : The compound’s pyridine core mimics nicotinic acid, a NAD⁺ precursor, enabling metabolic labeling in salvage pathways. Concurrently, the azidomethyl group allows bioorthogonal click chemistry (e.g., CuAAC) for RNA probing. Experimental differentiation requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
